molecular formula C12H10FNO3 B12868261 Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate

Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate

Cat. No.: B12868261
M. Wt: 235.21 g/mol
InChI Key: SXVCWGTZLAUYFW-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is a high-value chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates a 6-fluoro substituent and a 4-methoxy group on the quinoline core, a scaffold of paramount importance in the synthesis of pharmacologically active compounds . This compound serves as a versatile building block for the synthesis of fluoroquinolone antibiotics, a world-class of broad-spectrum antimicrobials . The 2-carboxylate ester group is a critical functional handle, allowing for further synthetic modifications or hydrolysis to the corresponding carboxylic acid, which is a common pharmacophore in drug molecules . Researchers utilize this compound to develop novel quinoline-based structures, exploring new antibacterial agents . The presence of the fluorine atom is a key feature, as it is known to markedly improve antimicrobial activity and is a defining characteristic of later-generation fluoroquinolone drugs . The methoxy group at the 4-position can serve as a protected form of a ketone or hydroxyl group, which can be strategically manipulated to access the core 4-oxo-1,4-dihydroquinoline structure essential for biological activity . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 6-fluoro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCWGTZLAUYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Chlorination Step

  • The 4-oxo group in the quinoline ring is converted to a 4-chloro substituent using phosphorus oxychloride (POCl3). This reaction is typically conducted by heating the 4-oxo quinoline derivative with POCl3 at around 80 °C for 1.5 hours. Excess POCl3 is removed under reduced pressure, and the residue is quenched in ice water, followed by neutralization with aqueous ammonia to pH 8–9 to isolate the 4-chloro intermediate in high yield (97–98%).

Methoxylation (Nucleophilic Aromatic Substitution)

  • The 4-chloro group is substituted by a methoxy group via nucleophilic aromatic substitution. This is achieved by treating the 4-chloro-6-fluoroquinoline derivative with sodium methoxide or sodium in methanol. The reaction is typically performed by adding the chloro compound dropwise to a freshly prepared sodium methoxide solution in methanol at low temperature (ice bath), then warming to room temperature and heating to 80 °C for 18 hours. The product, methyl 6-fluoro-4-methoxyquinoline-2-carboxylate, is isolated after workup and purification with yields up to 97%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methoxyquinoline-2-carboxylate and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance, some derivatives inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives .

Comparison with Similar Compounds

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylates

These derivatives, such as Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a), share a methoxy group at position 6 but lack the fluorine substituent. Synthesis involves refluxing 6-methoxy-2-arylquinoline-4-carboxylic acids with methyl iodide and potassium carbonate in acetone, yielding ~22% after 5 hours .

6-Fluoro-2-(2'-Fluorobiphenyl)-3-Methyl-4-Quinolinecarboxylic Acid Sodium Salt (NSC 368390)

This compound features a 6-fluoro substituent and a 4-carboxylic acid group (as a sodium salt). Unlike the target compound’s methyl ester, the sodium salt enhances water solubility, critical for intravenous administration. NSC 368390 demonstrates potent antitumor activity against colon carcinomas (98% inhibition of DLD-2 tumors at 25 mg/kg), attributed to its 6-fluoro and biphenyl groups . The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate

Replacing fluorine and methoxy with amino and hydroxy groups (CAS 1373835-09-6) increases polarity, likely reducing membrane permeability. The amino group may participate in hydrogen bonding, altering target binding compared to the electron-withdrawing fluorine in the target compound .

Key Observations :

  • Fluorine vs. Methoxy : The 6-fluoro substituent in NSC 368390 and the target compound enhances anticancer activity compared to methoxy derivatives, likely due to increased electronegativity and metabolic resistance .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) improve lipophilicity but require hydrolysis for activity, whereas sodium salts (NSC 368390) offer immediate solubility .
  • Synthetic Challenges : Fluorination and steric hindrance from substituents (e.g., biphenyl in NSC 368390) reduce yields compared to simpler methoxy derivatives .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s ester carbonyl is expected near 1697 cm⁻¹, similar to 4b’s carboxylic acid (1697 cm⁻¹) .
  • ¹H-NMR : Methoxy groups resonate at δ 3.93 ppm (4b), while fluorine’s deshielding effect may shift adjacent proton signals upfield .

Biological Activity

Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a fluoro group and a methoxy-substituted aromatic ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10FNO3\text{C}_{12}\text{H}_{10}\text{FNO}_3

This compound's structure allows it to interact effectively with various molecular targets, which is critical for its biological efficacy. The presence of the fluoro and methoxy groups enhances its lipophilicity and biological activity compared to other quinoline derivatives.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes or receptors. It has been shown to interact with molecular targets that are crucial in various biological pathways, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth through mechanisms such as interference with DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating caspase-mediated pathways. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) with varying IC50 values, indicating potent antiproliferative effects .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values of this compound against different cancer cell lines:

Cell Line IC50 Value (μM) Activity
H-4600.03Excellent antiproliferative
HT-290.55Good antiproliferative
HepG20.33Good antiproliferative
SGC-79011.24Moderate antiproliferative

These values suggest that this compound is significantly more active than many existing therapeutic agents, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains, demonstrating its ability to inhibit growth effectively. The mechanism was linked to its interaction with DNA gyrase, which is crucial for bacterial replication.
  • Anticancer Efficacy : In a comparative study, this compound was found to be significantly more potent than gefitinib in inhibiting cell proliferation across multiple cancer cell lines. This led researchers to propose it as a lead compound for further modifications aimed at enhancing its anticancer properties .
  • Molecular Docking Simulations : Computational studies using molecular docking have indicated that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance, further supporting its potential therapeutic applications .

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